molecular formula C13H9N5O2S2 B3018241 N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034404-05-0

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B3018241
CAS No.: 2034404-05-0
M. Wt: 331.37
InChI Key: XMCDMEPOTQCIBY-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine ring fused with a benzo[c][1,2,5]thiadiazole ring, and a sulfonamide group attached to the benzo ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

The compound N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Other activities include HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligands , and antimicrobial agents .

Mode of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it is likely that it acts as an antimetabolite in purine biochemical reactions . This means it may interfere with the synthesis of nucleic acids, disrupting the growth and proliferation of cells, particularly rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with purine biochemical reactions suggests it may affect multiple biochemical pathways. For instance, as an HMG-CoA reductase inhibitor, it could impact cholesterol biosynthesis . As a COX-2 selective inhibitor, it might influence the synthesis of prostaglandins, which are involved in inflammation and pain responses . As an AMP phosphodiesterase inhibitor, it could affect cyclic AMP levels, influencing a variety of cellular processes .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its potential roles as an antimetabolite and inhibitor of various enzymes, it could lead to the disruption of cell growth and proliferation, potentially leading to cell death . This could be particularly effective in the case of cancer cells, which often exhibit rapid and uncontrolled growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the initial formation of the pyrazolo[1,5-a]pyridine core through cyclization reactionsThe final step involves the sulfonation of the benzo ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDMEPOTQCIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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